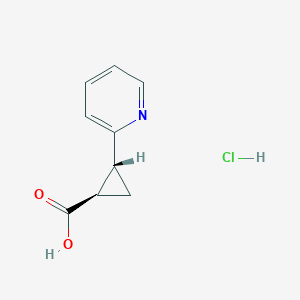

rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride

Description

rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride is a cyclopropane derivative featuring a pyridine ring at the C2 position and a carboxylic acid group at the C1 position of the cyclopropane ring. The "rel" designation indicates the relative stereochemistry of the substituents, with the (1R,2R) configuration specifying their spatial arrangement. The hydrochloride salt enhances solubility and stability, making the compound suitable for pharmaceutical and synthetic applications. Cyclopropane derivatives are valued for their conformational rigidity, which can improve binding affinity in drug design .

Properties

IUPAC Name |

(1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYELLFNQWWRNGP-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173999-45-4 | |

| Record name | rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of (±)-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Hydrochloride (10)

To a solution of 9 (0.80 g, 3.65 mmol) in CH2Cl2 (10 mL), add 4 M HCl in dioxane (3 mL). Stir the reaction at room temperature overnight. Remove the solvent under reduced pressure. Triturate the residue with CH2Cl2/Et2O to afford 10 (0.60 g, 81%) as a greenish solid.

- Melting point: 141–143 °C

- ¹H NMR (300 MHz; DMSO-d6) δ 12.00 (br s, 1H), 8.67 (dd, J = 6.0, 3.0 Hz, 1H), 8.30 (td, J = 6.0, 3.0 Hz, 1H), 7.81–7.68 (m, 2H), 2.90 (ddd, J = 9.0, 6.0, 3.0 Hz, 1H), 2.33 (ddd, J = 9.0, 6.0, 3.0 Hz, 1H), 1.80–1.60 (m, 2H).

- ¹³C NMR (75 MHz; DMSO-d6) δ 172.5, 156.1, 134.5, 143.0, 123.8, 123.4, 25.0, 23.2, 17.3.

- MS (ESI) m/ z 164.4 [M + H]+.

Synthesis of (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid [(2S,3S)-2-Amino-3-methylpentyl]-(4′-propylbiphenyl-4-yl)amide Dihydrochloride (1)

Stir a solution of 15a (150 mg, 0.27 mmol) and 4 M HCl in dioxane (2 mL) in CH2Cl2 (5 mL) at room temperature for 6 h. Remove the solvent under reduced pressure. Triturate the resulting residue with Et2O to give 1 (135 mg, 95%, 1:1 diastereomeric mixture) as a white solid.

- ¹H NMR (300 MHz; CD3OD) δ 8.66–8.54 (m, 1H), 8.37–8.23 (m, 1H), 7.82–7.44 (m, 8H), 7.32–7.22 (m, 2H), 4.43 (dd, J = 15.0, 9.0 Hz, 0.5H), 4.28 (dd, J = 15.0, 9.0 Hz, 0.5H), 3.82 (d, J = 15.0 Hz, 0.5H), 3.68 (d, J = 15.0 Hz, 0.5H), 3.46–3.35 (m, 1H), 3.11–3.02 (m, 0.5H), 3.00–2.90 (m, 0.5H), 2.62 (t, J = 7.5 Hz, 2H), 2.22–2.08 (m, 1H), 2.02–1.88 (m, 1H), 1.87–1.62 (m, 4H), 1.50–1.12 (m, 2H), 1.02–0.78 (m, 9H).

- HRMS (ESI) calcd. for C30H37N3O [M + H]+: 456.3009. Found: 456.3020.

Further Synthesis Information

- The synthesis of (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative.

- One common method includes the use of a cyclopropanation reagent, such as diazomethane, in the presence of a catalyst like rhodium or copper.

- The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

- Industrial production of this compound may involve scalable cyclopropanation techniques using continuous flow reactors.

- These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

- Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

- Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

- Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

- Substitution: Halogenating agents like N-bromosuccinimide in the presence of a radical initiator.

Major Products:

- Oxidation: Formation of pyridine-3-carboxylic acid or pyridine-3-ketone derivatives.

- Reduction: Formation of (1R,2R)-2-(pyridin-3-yl)cyclopropanol.

- Substitution: Formation of halogenated pyridine derivatives.

Structures and Activities of Compounds 1, 2, and 4a–i

| compd a | R | pEC50 (EC50, nM) b |

|---|---|---|

| 2-PCCA ( 1) | Pr | 6.04 ± 0.06 (911) |

| 2 | Pr | 6.22 ± 0.10 (603) |

| 4a | H | 5.48 ± 0.08 (3321) |

| 4b | Me | 6.07 ± 0.14 (845) |

| 4c | Et | 5.70 ± 0.08 (1989) |

| 4d | i-Bu | 5.74 ± 0.06 (1803) |

| 4e | cyclohexyl | 6.13 ± 0.13 (746) |

| 4f | CF3 | 5.49 ± 0.08 (3266) |

| 4g | fluoro | NA c |

| 4h | chloro | NA c |

| 4i | acetyl | 6.03 ± 0.05 (923) |

a All compounds were tested as the HCl salt.

b pEC50 values are means ± standard error of at least three independent experiments performed in duplicate.

c EC50 > 10 μM, tested in two independent experiments performed in duplicate.

Structures and Activities of Compounds 5a–e, 6a, and 6b

| compd a | R1 | R2 | pEC50 (EC50, nM) b |

|---|---|---|---|

| 2-PCCA ( 1) | 6.04 ± 0.06 (911) | ||

| 5a | H | 5.27 ± 0.12 (5330) | |

| 5b | Me | 5.42 ± 0.12 (3821) | |

| 5c | i-Pr | 5.80 ± 0.09 (1602) | |

| 5d | i-Bu | 6.00 ± 0.21 (994) | |

| 5e | PhCH2 | 6.05 ± 0.19 (898) | |

| 6a | (1 R,2 R)-2-phenyl-cyclopropan-1-yl | 5.90 ± 0.05 (1250) | |

| 6b | (pyridin-2-yl)methyl | NA c |

a All compounds were tested as the HCl salt.

b pEC50 values are means ± standard error of at least three independent experiments performed in duplicate.

Chemical Reactions Analysis

rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate or free acid.

Scientific Research Applications

Pharmacological Applications

1. GPR88 Receptor Agonism

The GPR88 receptor is a G protein-coupled receptor that has been implicated in the modulation of neurotransmitter systems, particularly in the brain. Research indicates that rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride acts as an agonist at this receptor, which may help in developing treatments for conditions such as:

- Alcohol Use Disorder : Studies have shown that compounds based on the 2-PCCA scaffold can influence alcohol consumption behaviors in animal models. For example, a study demonstrated that a derivative of 2-PCCA could reduce operant alcohol self-administration in rats, suggesting its potential utility in addiction therapies .

- Anxiety and Depression : Given the role of GPR88 in modulating dopaminergic and other neurotransmitter systems, there is potential for this compound to be explored in the context of anxiety and depressive disorders. Research continues to evaluate how modulation of this receptor can impact mood regulation .

2. Anti-Fibrotic Activity

Recent studies have also explored the anti-fibrotic properties of pyridine derivatives, including those related to rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride. These compounds have shown promise in inhibiting collagen expression and hydroxyproline content in vitro, indicating their potential application in treating fibrotic diseases .

Case Studies and Research Findings

The following table summarizes key findings from recent research involving rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride:

Mechanism of Action

The mechanism of action of rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and pyridine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the cyclopropane ring, stereochemistry, and counterions. Key examples include:

Table 1: Structural Comparison of Cyclopropanecarboxylic Acid Derivatives

Notes:

- Hydrochloride salts improve aqueous solubility compared to free acids (e.g., 842119-90-8 lacks a salt form and may exhibit lower solubility) .

Physicochemical Properties

Table 2: Key Properties of Selected Compounds

Notes:

Biological Activity

rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride is a synthetic compound characterized by its unique cyclopropane structure attached to a pyridine ring and a carboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C₉H₁₀ClN₁O₂

- Molecular Weight : 199.63 g/mol

- CAS Number : 2173999-45-4

The compound's structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in drug synthesis and other applications .

The biological activity of rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyclopropane and pyridine moieties are crucial for binding, which modulates the activity of these targets. This mechanism is essential for its potential therapeutic applications .

Enzyme Inhibition

Research indicates that compounds similar to rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride can act as inhibitors of critical enzymes involved in various metabolic pathways. For instance, studies have shown that related compounds exhibit inhibitory effects on O-acetylserine sulfhydrylase (OASS), which is significant in cysteine biosynthesis. This inhibition can lead to altered metabolic states in pathogenic bacteria .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its structural analogs have demonstrated promising results against various bacterial strains. For example, derivatives of cyclopropanecarboxylic acids have shown high insecticidal activity against resistant pest strains while exhibiting low toxicity towards mammals . This suggests that rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride may also hold potential as an antimicrobial agent.

Study on Antimicrobial Efficacy

A study examining the efficacy of related cyclopropane derivatives reported that certain compounds exhibited significant antimicrobial activity against Escherichia coli and Salmonella Typhimurium. These compounds were tested in combination with colistin, showing synergistic effects that enhance their antimicrobial properties .

Insecticidal Activity Research

Another investigation focused on the insecticidal properties of polyenylcyclopropane carboxylic esters derived from similar structures. The results indicated complete knockdown of target insect species within minutes of exposure. These findings highlight the potential applicability of rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride in agricultural pest control .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopropanecarboxylic Acid | Lacks pyridine moiety | Limited reactivity |

| Pyridine Derivatives | Varied substituents | Diverse biological activities |

| Cyclopropylamines | Contains amine group | Different properties compared to carboxylic acids |

The unique combination of structural features in rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride provides it with distinct advantages over similar compounds in terms of reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing enantiomerically pure rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride?

- Methodological Answer : The strained cyclopropane ring and stereochemical integrity require controlled reaction conditions. For example, cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed [2+1] cycloadditions must optimize steric and electronic effects to avoid racemization . Pyridine coordination may influence reaction pathways, necessitating chelation-controlled conditions. Post-synthesis, chiral HPLC (e.g., using amylose- or cellulose-based columns) or capillary electrophoresis is critical for enantiopurity validation .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration (e.g., see analogous cyclopropane derivatives in ).

- NMR spectroscopy : Key signals include cyclopropane protons (δ 1.2–2.5 ppm, split due to ring strain) and pyridine aromatic protons (δ 7.5–8.5 ppm). NMR confirms carboxylate and cyclopropane carbons .

- Mass spectrometry : ESI-MS in positive mode detects [M+H] with characteristic fragmentation of the cyclopropane ring.

Q. What are the solubility and stability considerations for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility : Hydrochloride salt enhances water solubility, but the hydrophobic cyclopropane and pyridine groups may require co-solvents (e.g., DMSO:water mixtures). Solubility data for similar compounds (e.g., ) suggest pH-dependent behavior.

- Stability : Cyclopropane rings are prone to ring-opening under acidic/basic conditions. Stability studies should monitor decomposition via HPLC at varying pH and temperatures .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence reactivity in catalytic applications?

- Methodological Answer : The ring strain (~27 kcal/mol) enhances reactivity in transition-metal-catalyzed reactions (e.g., C–H activation). Computational studies (DFT) can map strain energy and predict regioselectivity. Experimental validation involves comparing reaction rates with non-cyclopropane analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Variability in enzyme inhibition assays (e.g., IC) may arise from buffer composition or protein purity. Replicate studies under controlled conditions (e.g., ’s HPLC methods) are essential.

- Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .

Q. How can the compound’s chirality be exploited in asymmetric synthesis?

- Methodological Answer : The (1R,2R) configuration enables use as a chiral auxiliary or ligand. For example:

- Ligand design : Pyridine and carboxylate groups coordinate metals (e.g., Cu, Pd) to induce enantioselectivity in cross-couplings .

- Chiral pool synthesis : Derivatize the cyclopropane core to access enantiopure intermediates (e.g., ’s amino acid derivatives).

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.